molecular formula C20H24N2O B3928072 1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B3928072
M. Wt: 308.4 g/mol
InChI Key: FUYVUDCIMOEEJM-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a complex organic compound that features both an indole and a benzylamine moiety. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and synthetic organic chemistry.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dimethylindole and benzylamine.

    Step 1: The indole nitrogen is alkylated using a suitable alkylating agent, such as 1-chloro-3-chloropropane, under basic conditions to form 1-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol.

    Step 2: The intermediate is then reacted with benzylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzylamine group can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    1-(Benzylamino)-3-(1H-indol-1-yl)propan-2-ol: Lacks the dimethyl groups on the indole ring.

    1-(Benzylamino)-3-(2-methyl-1H-indol-1-yl)propan-2-ol: Has only one methyl group on the indole ring.

Uniqueness: 1-(Benzylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol is unique due to the presence of two methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. The combination of the indole and benzylamine moieties also provides a unique scaffold for the development of new compounds with potential therapeutic applications.

Properties

IUPAC Name

1-(benzylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15-16(2)22(20-11-7-6-10-19(15)20)14-18(23)13-21-12-17-8-4-3-5-9-17/h3-11,18,21,23H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYVUDCIMOEEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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